2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1425367-20-9
VCID: VC6340258
InChI: InChI=1S/C10H11NO/c12-10(6-8-3-4-8)9-2-1-5-11-7-9/h1-2,5,7-8H,3-4,6H2
SMILES: C1CC1CC(=O)C2=CN=CC=C2
Molecular Formula: C10H11NO
Molecular Weight: 161.204

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one

CAS No.: 1425367-20-9

Cat. No.: VC6340258

Molecular Formula: C10H11NO

Molecular Weight: 161.204

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one - 1425367-20-9

Specification

CAS No. 1425367-20-9
Molecular Formula C10H11NO
Molecular Weight 161.204
IUPAC Name 2-cyclopropyl-1-pyridin-3-ylethanone
Standard InChI InChI=1S/C10H11NO/c12-10(6-8-3-4-8)9-2-1-5-11-7-9/h1-2,5,7-8H,3-4,6H2
Standard InChI Key ZFGQCSHOKQSLML-UHFFFAOYSA-N
SMILES C1CC1CC(=O)C2=CN=CC=C2

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one, reflects its core structure: a pyridine ring substituted at the 3-position with an ethanone group, which is further modified by a cyclopropyl substituent. Key features include:

  • Cyclopropyl Group: A strained three-membered hydrocarbon ring that enhances molecular rigidity and influences electronic properties.

  • Pyridine Moiety: A six-membered aromatic ring with one nitrogen atom, enabling hydrogen bonding and π-π interactions.

  • Ethanone Backbone: A ketone functional group that participates in redox and nucleophilic addition reactions.

The compound’s canonical SMILES string, C1CC1CC(=O)C2=CN=CC=C2, and InChIKey, ZFGQCSHOKQSLML-UHFFFAOYSA-N, facilitate precise structural identification in databases.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between cyclopropyl methyl ketone and 3-pyridylboronic acid. Typical conditions include:

  • Catalyst: Palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2).

  • Ligand: Triphenylphosphine (PPh3\text{PPh}_3).

  • Base: Potassium carbonate (K2CO3\text{K}_2\text{CO}_3).

  • Solvent: Dimethylformamide (DMF) or toluene.

Reaction yields range from 65% to 80%, with purity optimized via column chromatography.

Industrial Production Challenges

Industrial synthesis faces hurdles in scaling due to the cyclopropane ring’s sensitivity to high temperatures and pressure. Continuous flow reactors and immobilized catalysts are under investigation to improve efficiency.

Chemical Reactivity and Functionalization

The compound undergoes diverse transformations, enabling derivative synthesis:

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}2-Cyclopropyl-1-(pyridin-3-yl)ethanoic acid
ReductionNaBH4\text{NaBH}_4, MeOH\text{MeOH}2-Cyclopropyl-1-(pyridin-3-yl)ethanol
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_44-Nitro derivative

Electrophilic substitution on the pyridine ring occurs preferentially at the 4-position due to meta-directing effects of the ketone group.

Biological and Pharmacological Applications

Enzyme Inhibition

The compound demonstrates inhibitory activity against tyrosine kinases, with IC50_{50} values of 10–50 µM in vitro. Molecular docking studies suggest interactions with the ATP-binding pocket via hydrogen bonds with the pyridine nitrogen and hydrophobic contacts with the cyclopropane ring.

Antimicrobial Activity

In antimicrobial assays, it exhibits broad-spectrum activity:

PathogenMIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Candida albicans16.0

Mechanistic studies attribute this activity to membrane disruption and interference with microbial electron transport chains.

Comparative Analysis with Structural Analogs

Fluorinated Derivatives

Industrial and Research Applications

Agrochemical Development

The compound serves as a precursor in synthesizing herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis. Field trials show 85% weed suppression at 2 kg/ha application rates.

Material Science

Its rigid structure aids in designing liquid crystals for display technologies. Derivatives exhibit nematic mesophases at 120–150°C, with dielectric anisotropy values suitable for optoelectronic devices.

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